molecular formula C20H22N4O3 B4246078 N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B4246078
M. Wt: 366.4 g/mol
InChI Key: KLIJHYHCDUBBIN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxyphenyl group, and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the methoxyphenyl and dimethylphenyl groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-4-methoxybenzenesulfonamide
  • N-(3,5-dimethoxy-4-n-octyloxycinnamoyl)-N’-(3,4-dimethylphenyl)piperazine

Uniqueness

N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-methoxyanilino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12-4-5-15(10-13(12)2)21-19(26)17-11-18(25)24-20(23-17)22-14-6-8-16(27-3)9-7-14/h4-10,17H,11H2,1-3H3,(H,21,26)(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIJHYHCDUBBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=N2)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 5
N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
Reactant of Route 6
N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

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